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molecular formula I2Zn B8815724 zinc(II)iodide

zinc(II)iodide

Cat. No. B8815724
M. Wt: 319.2 g/mol
InChI Key: UAYWVJHJZHQCIE-UHFFFAOYSA-L
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Patent
US07745484B2

Procedure details

To a solution of 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone (5.0 g, 26 mmol) in dichloroethane was added zinc iodide (2.7 ml, 39 mmol) followed by sodium cyanoborohydride (10 ml, 197 mmol). The reaction was stirred at RT for 18 h. Both TLC and LCMS showed one product was formed. MS+=175 (desired mass 192—OH). The mixture was filtered through celite and rinsed with dichloromethane. The filtrate was concentrated and dried in vacuum to afford the title compound as colorless oil. MS m/z: 175(M−H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.7 mL
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)=[O:4].C([BH3-])#N.[Na+]>ClC(Cl)C.[I-].[Zn+2].[I-]>[F:1][C:2]([F:12])([F:13])[CH:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)[OH:4] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C(=O)C1=CC=C(C=C1)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClC(C)Cl
Name
Quantity
2.7 mL
Type
catalyst
Smiles
[I-].[Zn+2].[I-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
rinsed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC(C(O)C1=CC=C(C=C1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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